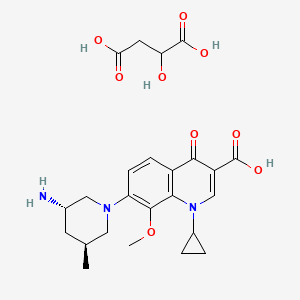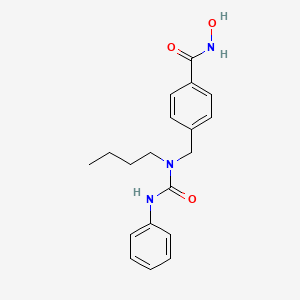
NMS-E973
Übersicht
Beschreibung
NMS-E973 is a novel synthetic inhibitor of heat shock protein 90 (Hsp90). It is part of a new class of isoxazole-derived inhibitors that exhibit potent antiproliferative activity against various tumor cell lines. This compound is particularly notable for its ability to cross the blood-brain barrier, making it effective against intracranial metastases and tumors resistant to molecular targeted agents .
Wissenschaftliche Forschungsanwendungen
NMS-E973 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es mit subnanomolarer Affinität an die ATP-Bindungstasche des Hitzeschockproteins 90 (Hsp90) bindet. Diese Bindung hemmt die Chaperonfunktion von Hsp90, was zur Degradation seiner Client-Proteine führt, wie z. B. Flt3, B-Raf und AKT. Die Hemmung dieser Proteine stört wichtige Signalwege, die an der Proliferation und dem Überleben von Tumorzellen beteiligt sind, wie z. B. die Raf/MAPK-, PI3K/AKT- und JAK/STAT-Pfade .
Ähnliche Verbindungen:
Geldanamycin: Ein früherer Hsp90-Inhibitor mit Problemen der Hepatotoxizität.
17-DMAG: Ein Derivat von Geldanamycin mit verbesserter Löslichkeit und reduzierter Toxizität.
PU-H71: Ein weiterer Hsp90-Inhibitor mit einer anderen chemischen Struktur.
Vergleich: this compound ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, wodurch es gegen intrakranielle Tumore wirksam ist. Es zeigt auch eine hohe Selektivität und Potenz, mit weniger Nebenwirkungen im Vergleich zu früheren Hsp90-Inhibitoren wie Geldanamycin. Zusätzlich hat this compound ein günstiges pharmakokinetisches Profil, mit selektiver Retention in Tumorgewebe .
Wirkmechanismus
Target of Action
The primary target of NMS-E973 is Hsp90 . Hsp90 is a molecular chaperone that is essential for the conformational stability and activity of many key oncogenic proteins, including kinases such as ErbB2, B-Raf, Alk, Flt3, EGFR, RET, KIT, PDGFR, MET, AKT .
Mode of Action
this compound binds to the ATP binding site of Hsp90α with subnanomolar affinity . This binding inhibits the function of Hsp90, leading to the degradation of its client proteins .
Biochemical Pathways
The inhibition of Hsp90 by this compound affects multiple biochemical pathways. As Hsp90 is responsible for the stability of many oncogenic proteins, its inhibition leads to the degradation of these proteins, disrupting the pathways they are involved in .
Pharmacokinetics
this compound has a favorable pharmacokinetic profile. It has selective retention in tumor tissue and is able to cross the blood-brain barrier (BBB) . This allows it to reach and act on tumors that reside beyond the BBB .
Result of Action
The action of this compound results in potent antiproliferative activity against tumor cell lines . It induces tumor shrinkage in different human tumor xenografts and is highly active in models of resistance to kinase inhibitors . Moreover, consistent with its ability to cross the BBB, this compound is also active in an intracranially implanted melanoma model .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, disease progression is often due to brain metastases, sometimes related to insufficient drug concentrations within the brain . The ability of this compound to cross the BBB allows it to overcome this challenge and act on tumors within the brain .
Biochemische Analyse
Biochemical Properties
NMS-E973 interacts with the ATP binding site of Hsp90α . This interaction inhibits the function of Hsp90, a molecular chaperone that plays a crucial role in the folding, maturation, and clearance of aberrantly expressed proteins .
Cellular Effects
This compound has shown potent antiproliferative activity against tumor cell lines . It influences cell function by inhibiting Hsp90, which can lead to the degradation of Hsp90 client proteins and disrupt multiple cell signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ATP binding site of Hsp90α . This binding interaction inhibits the function of Hsp90, leading to the degradation of Hsp90 client proteins .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit Hsp90, leading to sustained disruption of cell signaling pathways and potential long-term effects on cellular function .
Dosage Effects in Animal Models
Given its potent antiproliferative activity in tumor cell lines, it is expected that different dosages of this compound would have varying effects on tumor growth .
Metabolic Pathways
As an inhibitor of Hsp90, it is likely that this compound could impact multiple metabolic pathways due to the wide range of proteins that Hsp90 interacts with .
Transport and Distribution
This compound is able to cross the blood-brain barrier, suggesting that it may be distributed throughout the body and reach tissues that are often protected from drug penetration .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that this compound can reach various subcellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: NMS-E973 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Isoxazolrings beinhalten. Der Syntheseweg beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, um den Isoxazol-Kern zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Prozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: NMS-E973 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile oder Elektrophile, die mit den funktionellen Gruppen in this compound reagieren.
Oxidationsreaktionen: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener oxidierter oder reduzierter Formen der Verbindung führen können .
Vergleich Mit ähnlichen Verbindungen
Geldanamycin: An early Hsp90 inhibitor with hepatotoxicity issues.
17-DMAG: A derivative of geldanamycin with improved solubility and reduced toxicity.
PU-H71: Another Hsp90 inhibitor with a different chemical structure.
Comparison: NMS-E973 is unique in its ability to cross the blood-brain barrier, making it effective against intracranial tumors. It also exhibits high selectivity and potency, with fewer side effects compared to earlier Hsp90 inhibitors like geldanamycin. Additionally, this compound has a favorable pharmacokinetic profile, with selective retention in tumor tissues .
Eigenschaften
IUPAC Name |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7/c1-25-8-6-13(7-9-25)23-22(29)17-12-20(33-24-17)21-18(28)10-15(27)11-19(21)32-16-4-2-14(3-5-16)26(30)31/h2-5,10-13,27-28H,6-9H2,1H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQODGGPIHWTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253584-84-7 | |
| Record name | NMS-E973 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253584847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)









